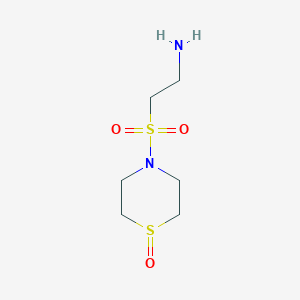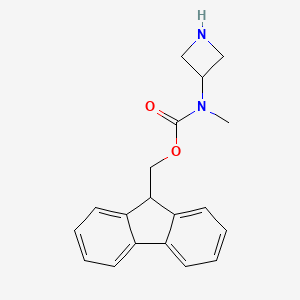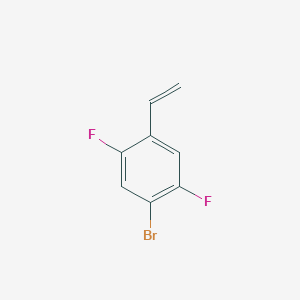
4-Bromo-2,5-difluorostyrene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Bromo-2,5-difluorostyrene is an organic compound with the molecular formula C8H5BrF2 It is a derivative of styrene, where the aromatic ring is substituted with bromine and two fluorine atoms
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-2,5-difluorostyrene typically involves the bromination and fluorination of styrene derivatives. One common method includes the reaction of 4-bromo-2,5-difluorobenzaldehyde with a suitable reagent to form the styrene derivative. The reaction conditions often require a controlled environment with specific temperatures and solvents to ensure high yield and purity .
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination and fluorination processes. These methods are optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and advanced purification techniques to produce the compound in bulk quantities .
Chemical Reactions Analysis
Types of Reactions: 4-Bromo-2,5-difluorostyrene undergoes various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups under appropriate conditions.
Addition Reactions: The double bond in the styrene moiety allows for addition reactions, such as hydrogenation and halogenation.
Common Reagents and Conditions:
Substitution: Reagents like sodium iodide in acetone can facilitate the substitution of bromine.
Addition: Hydrogen fluoride in the presence of a catalyst can add across the double bond.
Major Products:
Substitution Products: Compounds where bromine or fluorine is replaced by other groups.
Addition Products: Compounds like 2,2,2-trifluoroethylarenes formed by the addition of fluorine.
Scientific Research Applications
4-Bromo-2,5-difluorostyrene is utilized in various scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex organic molecules.
Biology: Used in the study of biochemical pathways and interactions.
Industry: Employed in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Bromo-2,5-difluorostyrene involves its interaction with molecular targets through its functional groups. The bromine and fluorine atoms can participate in various bonding interactions, influencing the compound’s reactivity and biological activity. The pathways involved often include electrophilic aromatic substitution and nucleophilic addition reactions .
Comparison with Similar Compounds
- 4-Bromo-2,5-difluoroaniline
- 4-Bromo-2,5-difluorobenzoic acid
Comparison: 4-Bromo-2,5-difluorostyrene is unique due to its styrene backbone, which provides a reactive double bond for addition reactions. In contrast, compounds like 4-Bromo-2,5-difluoroaniline and 4-Bromo-2,5-difluorobenzoic acid have different functional groups, leading to distinct reactivity and applications .
Properties
Molecular Formula |
C8H5BrF2 |
|---|---|
Molecular Weight |
219.03 g/mol |
IUPAC Name |
1-bromo-4-ethenyl-2,5-difluorobenzene |
InChI |
InChI=1S/C8H5BrF2/c1-2-5-3-8(11)6(9)4-7(5)10/h2-4H,1H2 |
InChI Key |
PJGFWDNWULOGPB-UHFFFAOYSA-N |
Canonical SMILES |
C=CC1=CC(=C(C=C1F)Br)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



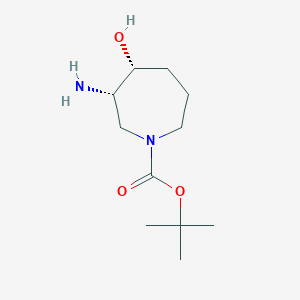
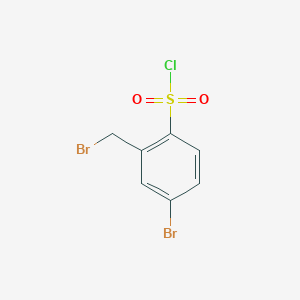

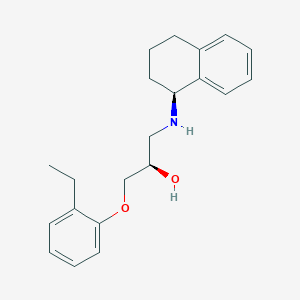
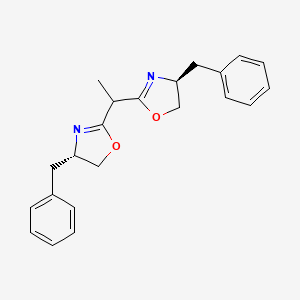
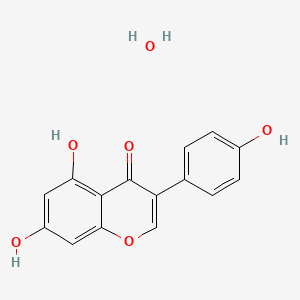
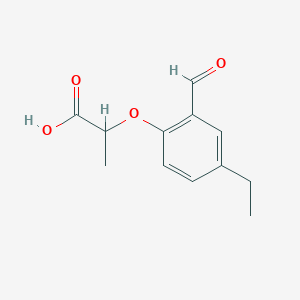
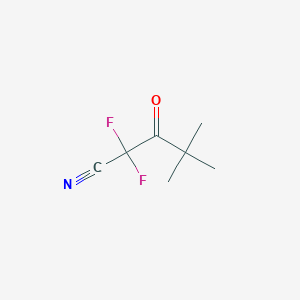


![8-(Methylthio)imidazo[1,2-a]pyrazine-6-carboximidamide](/img/structure/B12846139.png)
